molecular formula C22H25NO7 B3957967 Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3957967
M. Wt: 415.4 g/mol
InChI Key: TZMSAANHEKQYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant pharmacological properties, particularly in the treatment of cardiovascular diseases. The structure of this compound includes a dihydropyridine ring, which is a common feature in many calcium channel blockers used to manage hypertension and angina .

Preparation Methods

The synthesis of Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This method includes the cyclocondensation of acetoacetic ester, an aldehyde, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. The process involves heating the mixture under reflux until the reaction is complete .

Chemical Reactions Analysis

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Scientific Research Applications

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with voltage-dependent L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a subsequent decrease in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives .

Comparison with Similar Compounds

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other 1,4-dihydropyridine compounds such as:

    Nifedipine: Used primarily for hypertension and angina.

    Amlodipine: Known for its long-acting effects in treating high blood pressure.

    Felodipine: Another calcium channel blocker with similar applications.

The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

dimethyl 4-(4-methoxycarbonylphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7/c1-27-20(24)15-8-6-14(7-9-15)19-17(21(25)28-2)12-23(11-16-5-4-10-30-16)13-18(19)22(26)29-3/h6-9,12-13,16,19H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSAANHEKQYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.